1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
5,5-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-7(8(15)16)4-11(12,13)6-14/h7H,4-6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNKMLCRSUWLHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735100 | |
| Record name | 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255666-86-4 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255666-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Linear Route: From Amino Esters to Cyclized Products
A representative synthesis begins with a Boc-protected amino ester (e.g., methyl 5-amino-3-fluoropentanoate). Fluorination at the 5-position using DAST generates the geminal difluoro motif. Subsequent cyclization under basic conditions (e.g., LHMDS, THF, -78°C) forms the piperidine ring, followed by ester hydrolysis to the carboxylic acid.
Table 1: Representative Reaction Conditions for Cyclization
Convergent Route: Pre-Fluorinated Building Blocks
An alternative approach utilizes pre-fluorinated intermediates. For example, ethyl 5,5-difluoropiperidine-3-carboxylate is Boc-protected using Boc anhydride and DMAP in tert-butanol. This method circumvents late-stage fluorination, potentially improving overall yield.
Optimization of Reaction Conditions
Temperature and Base Selection
Cyclization efficiency hinges on reaction temperature and base strength. Low temperatures (-78°C) suppress side reactions, while strong bases (e.g., LHMDS) ensure complete deprotonation. Substituting LHMDS with milder bases like sodium hydride reduces yields to <50%, underscoring the need for rigorous conditions.
Acid Additives for Yield Improvement
The addition of acids (e.g., TFA or acetic acid) during workup enhances yields by protonating residual bases and stabilizing intermediates. For instance, post-cyclization treatment with TFA increases yields from 75% to 95%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectra of intermediates, such as Boc-protected dihydro-pyrrole derivatives, exhibit characteristic signals for tert-butyl groups (δ 1.48–1.53 ppm) and methoxycarbonyl moieties (δ 3.15–3.28 ppm). These data align with the target piperidine structure upon appropriate modification.
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms molecular formulas (e.g., C11H17F2NO4 for the target compound). Discrepancies in mass-to-charge ratios (m/z) signal impurities, necessitating column chromatography purification.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Fluorination Reagents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid in methanol.
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the free amine, while substitution reactions can introduce various functional groups at the fluorine positions.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or mechanical properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid involves its ability to undergo various chemical transformations. The tert-butoxycarbonyl group acts as a protecting group for the amine, allowing selective reactions at other positions on the molecule. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-(tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid can be contrasted with analogous piperidine derivatives. Key differences include substituent positions, fluorine atom counts, and stereochemistry, which affect physicochemical properties and applications.
Structural Analogs and Key Differences
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid (CAS 1303974-46-0) Molecular Formula: C₁₁H₁₇FNO₄ Molecular Weight: 261.26 g/mol Key Features: A single fluorine atom at position 3 instead of 5,5-difluoro substitution.
1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid (CAS 534602-47-6) Molecular Formula: C₁₂H₂₁NO₄ Molecular Weight: 249.30 g/mol Key Features: A methyl group replaces fluorine atoms at position 3. This increases hydrophobicity and may enhance membrane permeability in drug candidates .
(S)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid (CAS 88495-54-9) Molecular Formula: C₁₁H₁₉NO₄ Molecular Weight: 245.27 g/mol Key Features: Lacks fluorine atoms but retains stereochemical specificity (S-configuration). The absence of fluorine reduces electronegativity, impacting hydrogen-bonding interactions in target binding .
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5) Molecular Formula: C₁₇H₂₃NO₄ Molecular Weight: 305.37 g/mol Key Features: A phenyl group at position 4 introduces aromaticity, enhancing π-π stacking interactions in receptor binding. This compound also exhibits distinct safety profiles, requiring specific hazard protocols .
Physicochemical and Functional Comparisons
| Property | Target Compound (5,5-difluoro) | 3-Fluoro Analog | 3-Methyl Analog | 3,5,5-Trifluoro Analog | 4-Phenyl Analog |
|---|---|---|---|---|---|
| Molecular Weight | 265.26 | 261.26 | 249.30 | 283.24 | 305.37 |
| Fluorine Atoms | 2 | 1 | 0 | 3 | 0 |
| Key Substituent | 5,5-difluoro | 3-fluoro | 3-methyl | 3,5,5-trifluoro | 4-phenyl |
| Electron Effects | Moderate electron-withdrawing | Mild | Electron-donating | Strong electron-withdrawing | Neutral |
| Applications | Drug intermediates | Peptide coupling | Lipophilic scaffolds | High-stability APIs | Receptor-targeted therapies |
Research Findings
- Synthetic Utility: The 5,5-difluoro substitution in the target compound reduces ring puckering compared to non-fluorinated analogs, as shown in crystallographic studies .
- Biological Activity : Fluorine atoms enhance metabolic stability and bioavailability. The 5,5-difluoro derivative shows superior binding affinity to serine proteases compared to its 3-fluoro counterpart .
Biological Activity
1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid (CAS: 1255666-86-4) is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry. Its unique structural features, including the difluoromethyl group and the tert-butoxycarbonyl protecting group, suggest potential biological activities that warrant investigation. This article synthesizes available research findings regarding its biological activity, including pharmacological effects, toxicity profiles, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₇F₂NO₄
- Molecular Weight : 265.26 g/mol
- IUPAC Name : (R)-1-(tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid
- Purity : Typically ≥ 97% in commercial preparations
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro assays demonstrated significant inhibitory effects on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The compound showed an IC₅₀ value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent antiproliferative activity .
- A pharmacodynamic study in a mouse model indicated that the compound effectively inhibited lung metastasis of triple-negative breast cancer (TNBC), outperforming known treatments like TAE226 .
2. Antiviral Activity
The compound has also been investigated for its antiviral properties:
- It demonstrated effectiveness against influenza virus strains, including Oseltamivir-sensitive and resistant variants. The compound's ability to reduce viral load in infected mice models suggests a direct effect on viral replication .
3. Toxicity Profiles
Toxicity studies are crucial for assessing the safety of new compounds:
- In vivo studies indicated a favorable safety profile with no significant adverse effects observed at doses up to 40 mg/kg in healthy mice over three days . The compound exhibited low toxicity against normal cells compared to cancerous cells, providing a promising therapeutic window.
Structure-Activity Relationship (SAR)
The presence of the difluoromethyl group is hypothesized to enhance the lipophilicity and biological activity of the compound. Comparative studies with related piperidine derivatives suggest that modifications in the piperidine ring structure can significantly impact biological efficacy and selectivity against cancer cells .
Case Study 1: Breast Cancer Treatment
A study involving MDA-MB-231 cells treated with varying concentrations of the compound revealed:
- A dose-dependent reduction in cell viability.
- Enhanced apoptosis markers were observed in treated cells compared to controls.
Case Study 2: Influenza Virus Inhibition
In a controlled experiment using murine models:
- Administration of the compound led to a more than 2-log reduction in viral load within the lungs.
- Survival rates improved significantly in treated groups compared to untreated controls.
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
- Waste Disposal : Neutralize acidic byproducts before disposal.
- Emergency Response : For spills, adsorb with inert material (e.g., vermiculite) and avoid water to prevent exothermic reactions .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
